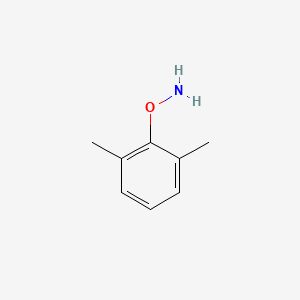
O-(2,6-dimethylphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,6-dimethylphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2,6-dimethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{2,6-dimethylaniline} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or electrodialysis coupled with oxime hydrolysis. These methods offer higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: O-(2,6-dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Yields substituted phenylhydroxylamines
Scientific Research Applications
O-(2,6-dimethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(2,6-dimethylphenyl)hydroxylamine involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. It can act as a chelating agent, binding to metal ions through its hydroxylamine group. This property is exploited in various applications, including mineral processing and catalysis .
Comparison with Similar Compounds
- N-phenylhydroxylamine
- N-(2,6-dimethylphenyl)hydroxylamine
Comparison: O-(2,6-dimethylphenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. Compared to N-phenylhydroxylamine, it exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
O-(2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,9H2,1-2H3 |
InChI Key |
HCCIFYUIVCQULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















